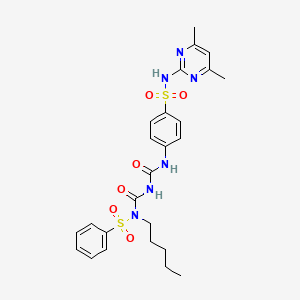

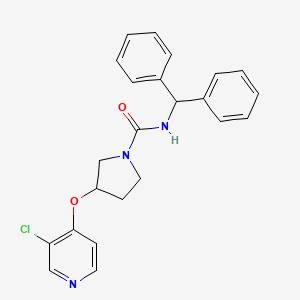

![molecular formula C13H20N4O2S B3003919 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-63-7](/img/structure/B3003919.png)

2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of pyrazolo-pyridine derivatives. These compounds are of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis. The structure of the compound suggests that it contains multiple fused rings, including a pyrazine and a pyrrolopyrazine system, which are known for their diverse chemical reactivity and biological relevance.

Synthesis Analysis

The synthesis of related pyrrolopyrazine systems often involves the formation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through various synthetic routes. For instance, a new synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole has been described, which includes steps such as electrophilic substitution and 1,3-dipolar cycloaddition reactions . Additionally, the synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through cycloaddition of pyridine N-imine with alkynyl heterocycles, indicating that similar strategies could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant conformational rigidity due to the presence of fused rings. This rigidity can influence the compound's reactivity and interaction with biological targets. The synthesis of related compounds has been guided by ab initio calculations, which help in understanding the electronic distribution and potential reactive sites within the molecule . The presence of a pyrrolidinyl sulfonyl group in the compound suggests additional sites for chemical modification and potential for increased solubility or interaction with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrazine derivatives includes a variety of reactions such as electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The formation of N-ylides and their subsequent 1,3-dipolar cycloaddition reactions have been reported to give rise to dipyrrolopyrazines and related structures . The versatility of the diazopyrazolo[3,4-b]pyridine system, which can undergo transformations to form hydrazones, triazenes, and tetrazolo isomers, also suggests that the compound may participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure and the presence of the sulfonyl group. The related pyrrolopyrazine derivatives have been shown to exhibit unique optical properties, such as deep blue emission, which could be indicative of the electronic properties of the compound . The solubility, melting point, and stability of the compound would be determined by its molecular structure, with the potential for hydrogen bonding and dipole-dipole interactions due to the presence of nitrogen and sulfur atoms.

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can inhibit the activation of certain proteins, such as egfr, protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Direcciones Futuras

Propiedades

IUPAC Name |

11-pyrrolidin-1-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-20(19,15-6-1-2-7-15)16-8-9-17-13(10-16)11-4-3-5-12(11)14-17/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPCWBSNHHTPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

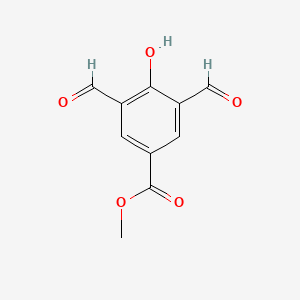

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)

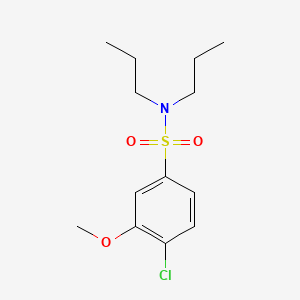

![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)

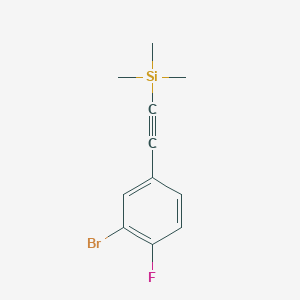

![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)

![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)